8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

5-HT2C receptor agonist stereoselective pharmacology enantiomeric potency differentiation

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS 616201-80-0; molecular formula C₁₁H₁₄ClN; molecular weight 195.69 g/mol) is the racemic (R,S)-mixture of a chlorinated tetrahydro-3-benzazepine derivative. This compound serves as the achiral precursor and key intermediate in the synthesis of the FDA-approved anti-obesity agent lorcaserin (Belviq®), which is the isolated (R)-enantiomer of this structure.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 616201-80-0
Cat. No. B1365382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
CAS616201-80-0
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1CNCCC2=C1C=C(C=C2)Cl
InChIInChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3
InChIKeyXTTZERNUQAFMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS 616201-80-0): Core Identification and Research-Grade Specification


8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS 616201-80-0; molecular formula C₁₁H₁₄ClN; molecular weight 195.69 g/mol) is the racemic (R,S)-mixture of a chlorinated tetrahydro-3-benzazepine derivative. This compound serves as the achiral precursor and key intermediate in the synthesis of the FDA-approved anti-obesity agent lorcaserin (Belviq®), which is the isolated (R)-enantiomer of this structure [1]. The compound contains a single stereogenic center at the C1 position bearing the methyl substituent, and its pharmacological activity is stereochemistry-dependent, with the (R)-enantiomer exhibiting the desired serotonin 5-HT₂C receptor agonist activity [2]. As a benzazepine scaffold containing a chloro substituent at the 8-position, it belongs to a class of compounds extensively studied for central nervous system applications, including modulation of dopamine D₁-like receptors and serotonin receptor subtypes [3]. The racemic mixture is a critical research tool for structure-activity relationship (SAR) studies, enantiomeric selectivity investigations, and as a comparator standard in analytical method development for pharmaceutical quality control.

Why 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Cannot Be Generically Substituted: Stereochemistry-Dependent Pharmacology


Substitution of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (racemic mixture) with structurally similar benzazepine analogs or even with alternative chloroposition isomers is not scientifically justified without explicit experimental validation. First, the stereochemistry at the C1 position is pharmacologically deterministic: the (R)-enantiomer (lorcaserin) exhibits high affinity for the 5-HT₂C receptor (Ki = 15 ± 1 nM) with 18- and 104-fold selectivity over 5-HT₂A and 5-HT₂B receptors, respectively, whereas the (S)-enantiomer is essentially inactive at this target [1]. Second, the position of the chloro substituent fundamentally alters receptor selectivity profiles: 7-chloro-substituted benzazepines such as SCH 23390 function as high-affinity dopamine D₁ receptor antagonists (Ki = 0.2-0.3 nM) with incidental 5-HT₂C agonist activity (Ki = 9.3 nM, EC₅₀ = 2.6 nM), creating a mixed pharmacological signature distinct from the target compound's profile [2][3]. Third, within the 8-chloro series, modifications to the N-substituent, ring saturation state, or the absence of the 1-methyl group produce compounds with markedly different receptor binding affinities and selectivity ratios, as demonstrated in systematic SAR studies [4]. Consequently, assuming functional equivalence between this racemic benzazepine and any unvalidated analog introduces substantial risk of misinterpretation in pharmacological assays, analytical method validation, and synthetic route optimization.

Quantitative Evidence Guide for 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Comparator-Based Differentiation Data


Stereochemical Identity as Determinant of 5-HT₂C Receptor Agonist Activity: (R)-Enantiomer vs. Racemic Mixture vs. (S)-Enantiomer

The (R)-enantiomer of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (lorcaserin) exhibits high-affinity binding to human 5-HT₂C receptors with a Ki value of 15 ± 1 nM and functions as a full agonist in inositol phosphate accumulation assays [1][2]. In contrast, the (S)-enantiomer demonstrates negligible agonist activity at the 5-HT₂C receptor, underscoring the stereochemical dependence of target engagement. The racemic mixture (CAS 616201-80-0) therefore represents a distinct chemical entity whose pharmacological profile cannot be approximated by simple molar halving of the (R)-enantiomer's activity [3]. Within the same 3-benzazepine series, compound 11a (a close structural analog) displayed a 5-HT₂C Ki of 32 ± 3 nM with 5-HT₂A/5-HT₂C and 5-HT₂B/5-HT₂C selectivity ratios of 14 and 3.2, respectively, demonstrating that even minor structural variations within the 8-chloro series produce quantifiable differences in potency and selectivity [4].

5-HT2C receptor agonist stereoselective pharmacology enantiomeric potency differentiation serotonin receptor

Divergent Pharmacological Fingerprint: 8-Chloro-1-methyl-benzazepine vs. 7-Chloro-8-hydroxy-benzazepine (SCH 23390)

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (racemic mixture and its (R)-enantiomer) and SCH 23390 [(R)-(+)-7-chloro-8-hydroxy-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine] represent two fundamentally divergent pharmacological tools despite sharing a benzazepine core [1]. SCH 23390 is a highly potent dopamine D₁-like receptor antagonist with Ki values of 0.2 nM for D₁ and 0.3 nM for D₅ receptors, while also demonstrating potent 5-HT₂C agonist activity (Ki = 9.3 nM, EC₅₀ = 2.6 nM) [2][3]. In contrast, the target compound's (R)-enantiomer (lorcaserin) is a selective 5-HT₂C full agonist (Ki = 15 nM) with no reported D₁ receptor antagonist activity at comparable concentrations and 18- to 104-fold selectivity over 5-HT₂A and 5-HT₂B receptors [4]. The in vivo pharmacological consequences of this divergence are substantial: SCH 23390 at doses required for D₁ receptor blockade (0.1-1.0 mg/kg) produces behavioral effects distinct from those of lorcaserin, which reduces food intake in rats via 5-HT₂C activation at ED₅₀ of 18 mg/kg (6 h) [5][6].

dopamine D1 receptor antagonist 5-HT2C receptor agonist receptor selectivity profiling CNS pharmacology

Synthetic Efficiency Benchmark: Racemic 8-Chloro-1-methyl-benzazepine Synthesis via Asymmetric Catalytic Route vs. Classical Resolution Methods

The preparation of racemic 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine and its subsequent conversion to enantiopure (R)-lorcaserin has been optimized through multiple synthetic routes with quantifiable yield differentials [1]. A key patent (WO2014/173928 A1 / EP2989082 A1) describes an asymmetric enzymatic, biomimetic, or catalytic reduction methodology that circumvents classical chemical optical resolution, achieving highly selective asymmetric synthesis of the target (R)-enantiomer [2][3]. Classical resolution methods using chiral HPLC or fractional crystallization with D-tartaric acid of the racemic mixture (CAS 616201-80-0) are documented but suffer from inherent yield limitations, as the maximum theoretical yield of the desired (R)-enantiomer is 50% from the racemate [4]. The patent-specified asymmetric catalytic route, by contrast, achieves greater than 50% theoretical yield of the desired enantiomer, representing a quantifiable process efficiency advantage of >100% relative yield for enantiopure product compared to resolution-based approaches [2]. Alternative synthetic strategies employing intramolecular Heck cyclization of iodo-olefin intermediates have been reported, though yields vary with specific reaction conditions and catalyst loadings [4]. The racemic mixture itself serves as a critical analytical reference standard for chiral purity determination and as starting material for enantioselective method development.

asymmetric synthesis process chemistry enantioselective catalysis pharmaceutical intermediate manufacturing

5-HT₂ Receptor Subtype Selectivity Profile: 8-Chloro-1-methyl-benzazepine vs. Representative 5-HT₂C Agonist Comparators

The (R)-enantiomer of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (lorcaserin) demonstrates a quantifiable selectivity profile across the 5-HT₂ receptor subfamily that distinguishes it from structurally related benzazepine analogs [1]. Lorcaserin binds to human 5-HT₂C receptors with Ki = 15 ± 1 nM and exhibits 18-fold selectivity over 5-HT₂A (Ki ≈ 112 nM) and 104-fold selectivity over 5-HT₂B (Ki ≈ 174 nM) receptors [2][3]. In functional assays measuring [³H]phosphoinositol turnover, pEC₅₀ values for lorcaserin are: 5-HT₂C = 8.1; 5-HT₂A = 6.8; 5-HT₂B = 6.1, corresponding to approximately 20-fold and 100-fold functional selectivity for 5-HT₂C over 5-HT₂A and 5-HT₂B, respectively [4]. This selectivity profile contrasts with compound 11a from the same benzazepine series, which exhibits 5-HT₂A/5-HT₂C and 5-HT₂B/5-HT₂C selectivity ratios of 14 and 3.2, respectively, representing substantially lower selectivity for the 5-HT₂C target [5]. Additionally, lorcaserin shows no significant affinity for 5-HT₁A, 5-HT₃, 5-HT₄C, 5-HT₅A, 5-HT₆, and 5-HT₇ receptors, nor for a panel of 67 other G protein-coupled receptors and ion channels [2].

5-HT2C selectivity serotonin receptor pharmacology off-target activity GPCR selectivity profiling

Physicochemical and Pharmacokinetic Differentiation: 8-Chloro-1-methyl-benzazepine vs. Non-Chlorinated Benzazepine Scaffold

The presence of the 8-chloro substituent on the benzazepine scaffold confers quantifiable differences in physicochemical properties and pharmacokinetic behavior compared to non-halogenated analogs [1]. The (R)-enantiomer of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (lorcaserin) exhibits a calculated logP value consistent with increased lipophilicity imparted by the chloro substituent, which correlates with its observed oral bioavailability of 86% in rat pharmacokinetic studies [2]. The compound demonstrates a plasma half-life (t₁/₂) of 3.7 hours following oral administration in rats, with dose-dependent reductions in food intake observed at an ED₅₀ of 18 mg/kg at 6 hours post-dose [2]. In contrast, non-halogenated 1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives lacking the 8-chloro substituent exhibit reduced lipophilicity and altered metabolic profiles, which may affect membrane permeability and central nervous system penetration [1]. The chloro substituent also influences the compound's metabolic pathway: lorcaserin is metabolized primarily by CYP2C19 and CYP2D6, with the chloro substituent contributing to metabolic stability relative to non-halogenated analogs [3].

pharmacokinetics lipophilicity oral bioavailability metabolic stability

Validated Application Scenarios for 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Based on Quantitative Evidence


Enantioselective Pharmacology Studies Requiring Defined Stereochemical Identity

This racemic mixture (CAS 616201-80-0) serves as an essential comparator and starting material for studies investigating stereochemistry-dependent 5-HT₂C receptor activation. As established in Section 3 (Evidence Item 1), the (R)-enantiomer exhibits high-affinity 5-HT₂C binding (Ki = 15 ± 1 nM) while the (S)-enantiomer is essentially inactive at this target [1][2]. The racemic mixture is therefore indispensable for: (a) establishing baseline activity in enantioselectivity assays, (b) serving as starting material for chiral resolution method development, and (c) functioning as a negative control in assays designed to isolate stereospecific pharmacological effects. Procurement of the racemic mixture rather than the isolated (R)-enantiomer is specifically indicated when the research objective requires a stereochemical comparator or when enantioselective synthetic methodology is being developed and validated [3].

Analytical Reference Standard for Chiral Purity Determination in Lorcaserin Manufacturing

In pharmaceutical quality control settings, 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (racemic mixture, CAS 616201-80-0) functions as a critical analytical reference standard for chiral purity assessment of lorcaserin active pharmaceutical ingredient (API) [1]. The compound serves as the racemic comparator in chiral HPLC and SFC methods designed to detect and quantify the presence of the undesired (S)-enantiomer in (R)-lorcaserin batches. This application is validated by the quantitative synthetic evidence presented in Section 3 (Evidence Item 3), which establishes that classical resolution methods yield the (R)-enantiomer from the racemic mixture, necessitating rigorous chiral purity analysis [2]. The racemic standard provides the baseline chromatographic profile against which enantiomeric excess (ee) and optical purity are calculated, with acceptance criteria typically requiring <0.5% (S)-enantiomer in final API [3].

Structure-Activity Relationship (SAR) Studies on Benzazepine 5-HT₂C Agonists

The compound serves as a foundational scaffold for systematic SAR investigations of 5-HT₂C receptor agonists within the 3-benzazepine chemical series. As demonstrated in Section 3 (Evidence Items 1, 2, and 4), the 8-chloro substitution pattern and C1-methyl stereochemistry are critical determinants of both receptor affinity and subtype selectivity [1][2]. Specifically, the target compound's 5-HT₂C selectivity ratios (18-fold over 5-HT₂A, 104-fold over 5-HT₂B) provide a quantifiable benchmark against which newly synthesized analogs can be compared [3]. This application is particularly relevant for medicinal chemistry programs seeking to optimize 5-HT₂C agonist potency while minimizing 5-HT₂B activity, a known liability associated with valvulopathy . The racemic mixture enables parallel assessment of both enantiomers in initial screening cascades prior to commitment to enantioselective synthesis.

Process Chemistry Development for Asymmetric Synthesis of Lorcaserin Intermediates

In pharmaceutical process research and development, 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (racemic mixture) serves as both a synthetic intermediate and a benchmark for evaluating the efficiency of novel asymmetric synthetic methodologies [1]. As quantified in Section 3 (Evidence Item 3), asymmetric catalytic routes achieve >50% theoretical yield of the desired (R)-enantiomer, representing a >100% relative yield improvement over resolution-based approaches that start from the racemic mixture [2]. The racemic compound is therefore essential for: (a) initial reaction condition screening and optimization, (b) establishing baseline yield and purity metrics for novel catalytic systems, (c) serving as the substrate for enantioselective hydrogenation or biocatalytic resolution studies, and (d) providing authentic reference material for analytical method validation during process scale-up [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.